molecular formula C40H32N6O4 B11087850 5,5'-[(4-methylphenyl)methanediyl]bis[6-hydroxy-3-phenyl-2-(phenylamino)pyrimidin-4(3H)-one]

5,5'-[(4-methylphenyl)methanediyl]bis[6-hydroxy-3-phenyl-2-(phenylamino)pyrimidin-4(3H)-one]

Cat. No.: B11087850
M. Wt: 660.7 g/mol
InChI Key: YOCDXUPOKNKAQZ-UHFFFAOYSA-N
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Description

2-ANILINO-5-[(2-ANILINO-4-HYDROXY-6-OXO-1-PHENYL-1,6-DIHYDRO-5-PYRIMIDINYL)(4-METHYLPHENYL)METHYL]-6-HYDROXY-3-PHENYL-4(3H)-PYRIMIDINONE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple anilino and hydroxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-ANILINO-5-[(2-ANILINO-4-HYDROXY-6-OXO-1-PHENYL-1,6-DIHYDRO-5-PYRIMIDINYL)(4-METHYLPHENYL)METHYL]-6-HYDROXY-3-PHENYL-4(3H)-PYRIMIDINONE involves several steps. One common method includes the reaction of 2,3-dichloro-1,4-naphthoquinone with aniline derivatives in methanol under reflux conditions . The reaction progress is typically monitored using thin-layer chromatography (TLC). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it to hydroquinone derivatives.

    Substitution: Anilino groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-ANILINO-5-[(2-ANILINO-4-HYDROXY-6-OXO-1-PHENYL-1,6-DIHYDRO-5-PYRIMIDINYL)(4-METHYLPHENYL)METHYL]-6-HYDROXY-3-PHENYL-4(3H)-PYRIMIDINONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with cellular molecules such as DNA, proteins, and enzymes. It can form radical anions and hydroquinone radical dianions, which interact with these molecules, altering their biological properties . The specific molecular targets and pathways involved depend on the context of its use, such as antifungal or antitumor applications.

Comparison with Similar Compounds

Similar compounds include other anilino and hydroxy-substituted naphthoquinones, such as:

  • 2-anilino-1,4-naphthoquinone
  • 2,3-dianilino-1,4-naphthoquinone
  • 2-phenoxy-1,4-naphthoquinone

What sets 2-ANILINO-5-[(2-ANILINO-4-HYDROXY-6-OXO-1-PHENYL-1,6-DIHYDRO-5-PYRIMIDINYL)(4-METHYLPHENYL)METHYL]-6-HYDROXY-3-PHENYL-4(3H)-PYRIMIDINONE apart is its unique combination of functional groups, which confer specific chemical and biological properties .

Properties

Molecular Formula

C40H32N6O4

Molecular Weight

660.7 g/mol

IUPAC Name

2-anilino-5-[(2-anilino-4-hydroxy-6-oxo-1-phenylpyrimidin-5-yl)-(4-methylphenyl)methyl]-6-hydroxy-3-phenylpyrimidin-4-one

InChI

InChI=1S/C40H32N6O4/c1-26-22-24-27(25-23-26)32(33-35(47)43-39(41-28-14-6-2-7-15-28)45(37(33)49)30-18-10-4-11-19-30)34-36(48)44-40(42-29-16-8-3-9-17-29)46(38(34)50)31-20-12-5-13-21-31/h2-25,32,47-48H,1H3,(H,41,43)(H,42,44)

InChI Key

YOCDXUPOKNKAQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=C(N=C(N(C2=O)C3=CC=CC=C3)NC4=CC=CC=C4)O)C5=C(N=C(N(C5=O)C6=CC=CC=C6)NC7=CC=CC=C7)O

Origin of Product

United States

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